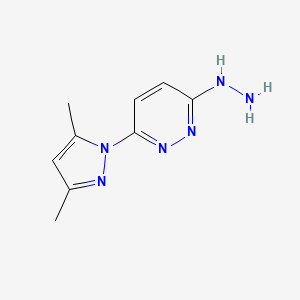

3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE

説明

特性

IUPAC Name |

[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-6-5-7(2)15(14-6)9-4-3-8(11-10)12-13-9/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHKOSYTSUNMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220872 | |

| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70589-04-7 | |

| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Reaction Conditions and Procedure:

- Reactants: Methyl ethyl diketone and hydrazine hydrate.

- Solvent: Water or alcohols such as methanol, ethanol, propanol, or amines.

- Catalyst: Acidic catalysts including formic acid, propionic acid, butyric acid, glacial acetic acid, sulfuric acid, nitric acid, hydrochloric acid, or phosphoric acid. Glacial acetic acid is preferred for yield and purity.

- Temperature: Reaction temperature ranges from 0 °C to 120 °C, with an optimal temperature around 50 °C.

- Reaction Time: After hydrazine hydrate addition, the mixture is maintained at 50 °C for about 3 hours.

- Yield and Purity: The process yields over 90% of 3,5-dimethylpyrazole with purity exceeding 99% by HPLC analysis.

- Advantages: Use of water as solvent reduces cost and avoids inorganic salt by-products, simplifying purification.

Reaction Summary:

$$

\text{Methyl ethyl diketone} + \text{Hydrazine hydrate} \xrightarrow[\text{Glacial acetic acid}]{\text{Water, 50 °C}} \text{3,5-Dimethylpyrazole}

$$

| Parameter | Details |

|---|---|

| Solvent | Water (preferred), alcohols, amines |

| Catalyst | Glacial acetic acid (optimal) |

| Temperature | 0–120 °C (optimal 50 °C) |

| Reaction Time | ~3 hours |

| Yield | >90% |

| Purity | >99% (HPLC) |

| By-products | Minimal inorganic salts |

Preparation of 6-Hydrazinopyridazine Derivatives

The hydrazinopyridazine moiety is introduced via hydrazine hydrate reaction with chloropyridazine derivatives. Based on research findings from the synthesis of related pyridazine compounds (see PMC article on substituted pyridazinones), the chloropyridazine intermediate is prepared by treatment of pyridazinone derivatives with phosphorus oxychloride (POCl3), followed by nucleophilic substitution with hydrazine hydrate.

Key Steps:

- Starting Material: Pyridazinone derivatives bearing substituents such as 3,4-dichlorophenyl groups.

- Chlorination: Reaction with POCl3 converts hydroxyl groups on the pyridazinone ring to chloro substituents, yielding chloropyridazine intermediates.

- Hydrazine Substitution: Treatment of chloropyridazine with hydrazine hydrate in boiling solvent (e.g., butanol) replaces chlorine with hydrazino group, forming 6-hydrazinopyridazine.

Reaction Summary:

$$

\text{Pyridazinone} \xrightarrow[\text{POCl}_3]{\text{3 hr}} \text{Chloropyridazine} \xrightarrow[\text{Hydrazine hydrate}]{\text{Boiling butanol}} \text{6-Hydrazinopyridazine}

$$

Coupling of 3,5-Dimethylpyrazole with 6-Hydrazinopyridazine

The final step involves the condensation of the hydrazinopyridazine intermediate with 3,5-dimethylpyrazole derivatives to form the target compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine. This is typically achieved under mild conditions in methanol or similar solvents.

Experimental Example (from related pyridazine chemistry):

- Hydrazinopyridazine is reacted with acetylacetone or similar diketones in methanol to form pyrazolyl-substituted pyridazines.

- The reaction proceeds via nucleophilic attack of the hydrazino group on the diketone, followed by cyclization to form the pyrazole ring attached to the pyridazine.

Summary Table of Preparation Methods

| Step | Reactants/Intermediates | Conditions/Notes | Yield/Purity |

|---|---|---|---|

| 3,5-Dimethylpyrazole synthesis | Methyl ethyl diketone + Hydrazine hydrate | Water solvent, glacial acetic acid catalyst, 50 °C, 3 hr | >90% yield, >99% purity (HPLC) |

| Chloropyridazine formation | Pyridazinone + POCl3 | 3 hr reaction with POCl3 | High conversion to chloro derivative |

| 6-Hydrazinopyridazine formation | Chloropyridazine + Hydrazine hydrate | Boiling butanol solvent | Efficient substitution of Cl by hydrazino |

| Final coupling | 6-Hydrazinopyridazine + 3,5-dimethylpyrazole | Methanol solvent, mild conditions | Formation of this compound |

Research Findings and Notes

- The use of glacial acetic acid as catalyst in aqueous medium for 3,5-dimethylpyrazole synthesis offers a cost-effective and high-yield route with minimal impurities.

- Chlorination of pyridazinones with POCl3 is a key step enabling further substitution reactions, including hydrazine incorporation.

- The hydrazinopyridazine intermediate is versatile for further functionalization with pyrazole rings, enabling synthesis of biologically active heterocycles.

- Related compounds synthesized via these methods have demonstrated antimicrobial and antifungal activities, indicating the pharmaceutical relevance of these synthetic routes.

化学反応の分析

Types of Reactions

3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups into the molecule.

科学的研究の応用

Medicinal Chemistry

Antitumoral and Antiviral Activity

Recent studies have highlighted the compound's potential as an antitumoral agent. For instance, derivatives of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine have been synthesized and evaluated for their biological activity. These derivatives demonstrated significant inhibition of tubulin polymerization, a mechanism critical in cancer cell proliferation, indicating their potential as anticancer drugs . Furthermore, modifications on the phenyl moiety of related compounds have shown tunable antiviral properties, suggesting that structural variations can enhance biological efficacy against specific viral targets .

Therapeutic Development

A notable case study involves the synthesis of a derivative aimed at treating Idiopathic Pulmonary Fibrosis, which is currently undergoing clinical trials. The compound was synthesized through a multi-step process involving asymmetric catalysis, yielding high enantiomeric purity. This highlights the compound's versatility and relevance in developing new therapeutic agents .

Coordination Chemistry

Ligand Properties

this compound serves as a versatile ligand in coordination chemistry. It has been used to form metal complexes with copper, stabilizing copper in its +1 oxidation state. These complexes exhibit unique properties beneficial for catalysis and material science applications. The ligands derived from this compound can stabilize various metal ions, facilitating the development of new catalysts for chemical reactions .

Materials Science

Synthesis of Novel Materials

The compound has been utilized in the synthesis of novel materials with potential applications in electronics and photonics. For example, its derivatives have been employed in creating conductive polymers and organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the pyrazole moiety enhance the performance of these materials .

Summary of Key Findings

作用機序

The mechanism of action of 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE involves its interaction with various molecular targets and pathways. The pyrazole and pyridazine rings in its structure allow it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory and antibacterial actions.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine and related compounds:

Structural and Functional Analysis

Hydrazine vs. Sulfonamide/Imidazole Substituents: The hydrazine group in the target compound confers nucleophilicity, enabling reactions with ketones or aldehydes to form hydrazones, which are valuable in synthetic and analytical chemistry . The imidazole in the C₁₂H₁₂N₆ analog () offers basicity and metal-coordination capability, akin to histidine in enzymatic systems.

Synthetic Routes :

- Compound 18 is synthesized via reflux with 2,4-pentanedione, suggesting that the target compound could be prepared under similar conditions using hydrazine-containing reagents . The imidazole derivative () likely follows analogous substitution pathways, emphasizing the modularity of pyridazine-based synthesis.

Physicochemical Properties :

- The target compound’s lower molecular weight (C₉H₁₁N₆) compared to the imidazole analog (C₁₂H₁₂N₆) implies differences in solubility and crystallinity. Hydrazine’s polarity may increase aqueous solubility relative to the lipophilic imidazole derivative.

Applications :

- The hydrazine moiety positions the target compound for use in metal-organic frameworks (MOFs) or catalysis, whereas the sulfonamide and imidazole analogs are more suited for biomedical applications due to their pharmacophoric groups .

Methodological Considerations

Structural validation of these compounds relies on techniques such as X-ray crystallography, facilitated by programs like SHELXL and ORTEP-3 . For instance, ¹³C-NMR data for Compound 19 (a pyrrole-containing analog) confirmed substituent-specific resonances (e.g., 10.91 ppm for CH₃ groups), underscoring the importance of spectroscopic validation in differentiating analogs .

生物活性

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazole ring and a hydrazinopyridazine moiety. Its molecular formula is , with a molecular weight of approximately 178.21 g/mol. The presence of these functional groups suggests significant reactivity and interaction with various biological targets.

Antimicrobial Activity

Hydrazones, including derivatives of this compound, have been shown to possess notable antimicrobial properties. A review highlighted that hydrazones exhibit a wide range of biological activities including antibacterial and antifungal effects. For instance, derivatives have demonstrated effectiveness against Candida albicans with minimal inhibitory concentrations (MICs) as low as 125 μg/mL .

Anticancer Activity

Several studies have reported the anticancer potential of hydrazone derivatives. For example, compounds similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines. One study indicated that certain hydrazone derivatives exhibited IC50 values ranging from 4 to 17 μM against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Anti-inflammatory Activity

Research has also suggested that hydrazone compounds may possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The structural features of this compound may contribute to its ability to modulate inflammatory pathways.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors involved in disease processes. Preliminary studies suggest that the compound may act by inhibiting key enzymes or modulating receptor activity, which could lead to its therapeutic effects .

Case Studies and Research Findings

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as pyrazole and hydrazine derivatives. The reaction conditions must be optimized for yield and purity.

General Synthesis Procedure

- Starting Materials : Combine appropriate quantities of pyrazole derivative and hydrazine hydrate.

- Reaction Conditions : Heat under reflux in a suitable solvent (e.g., ethanol) for several hours.

- Purification : Isolate the product through recrystallization or chromatography to achieve high purity.

Q & A

What are the key considerations for optimizing the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine?

Level: Basic

Methodological Answer:

Synthesis optimization requires attention to reaction stoichiometry, solvent selection, and temperature control. For example, hydrazine derivatives (e.g., 6-hydrazinopyridazine) often react with carbonyl-containing intermediates under reflux in polar aprotic solvents like DMF or ethanol. A critical step involves isolating intermediates (e.g., 6-chloro-3-(3,5-dimethylpyrazol-1-yl)pyridazine) before hydrazine substitution . Monitoring reaction progress via TLC or HPLC and optimizing pH (neutral to slightly acidic conditions) improves yield. Post-synthesis purification via recrystallization (e.g., using ethanol-DMF mixtures) is recommended to remove unreacted hydrazine .

Table 1: Example Reaction Conditions from Literature

| Starting Material | Solvent System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Chloro-pyridazine derivative | Ethanol-DMF (3:1) | 80–90 | 70–75 | |

| 3,5-Dimethylpyrazole | Acetic anhydride | 100–110 | 65–70 |

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Level: Basic

Methodological Answer:

- Spectroscopy: Use -/-NMR to confirm substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm, hydrazine NH signals at δ 4.5–5.5 ppm). IR spectroscopy verifies N-H stretching (~3300 cm) and C=N/C=N vibrations (~1600 cm) .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond-length discrepancies. Validate structures using tools like PLATON to check for missed symmetry or twinning . For example, pyrazole-pyridazine dihedral angles should align with DFT-predicted geometries to confirm stereoelectronic effects .

What advanced computational strategies predict the reactivity of the hydrazine moiety in this compound?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The hydrazine group’s lone pairs (HOMO) dominate reactivity, making it prone to oxidation or condensation reactions. Solvent effects (e.g., polarizable continuum models) refine activation energy barriers for hydrazine-mediated cyclization or azo-coupling reactions .

Table 2: DFT Parameters for Reactivity Analysis

| Property | Basis Set | Solvent Model | Key Insight |

|---|---|---|---|

| HOMO-LUMO Gap | 6-311G(d,p) | DMF | Hydrazine NH as reactive site |

| Transition State Energy | 6-31+G(d,p) | Ethanol | Low barrier for azo-coupling (~25 kJ/mol) |

How to address contradictions in pharmacological activity data across studies?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell line differences) or impurities in synthesized batches.

- Iterative Validation: Reproduce synthesis with strict purity controls (HPLC ≥98%). Test activity in standardized assays (e.g., integrin inhibition using αvβ6 models ).

- Data Triangulation: Compare results across orthogonal methods (e.g., in vitro binding assays vs. molecular docking). For example, if a study reports conflicting IC values, validate using SPR (surface plasmon resonance) for binding kinetics .

What are the best practices for characterizing byproducts in the synthesis of this compound?

Level: Basic

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile-water gradient) to separate byproducts. MS/MS identifies fragments (e.g., m/z 208.65 for chlorinated derivatives ).

- Crystallographic Software: WinGX or ORTEP-3 visualizes electron density maps to detect unmodeled substituents (e.g., residual DMF solvent) .

How does steric hindrance from 3,5-dimethylpyrazole affect the compound’s supramolecular interactions?

Level: Advanced

Methodological Answer:

The methyl groups introduce steric constraints, reducing π-π stacking efficiency. X-ray data show intermolecular C-H···N hydrogen bonds (2.8–3.2 Å) dominate over π interactions. DFT simulations (B3LYP/6-31G(d)) quantify steric effects via Hirshfeld surface analysis, revealing ~15% reduction in packing efficiency compared to unmethylated analogs .

What mechanistic insights explain the compound’s selectivity in integrin inhibition?

Level: Advanced

Methodological Answer:

The pyridazine-hydrazine scaffold chelates metal ions (e.g., Mg) in integrin binding pockets. Molecular dynamics simulations (AMBER force field) show that 3,5-dimethylpyrazole enhances hydrophobic interactions with αvβ6’s MIDAS motif, while hydrazine forms hydrogen bonds with Asp218 and Asn215 . Competitive binding assays (e.g., vs. volociximab) confirm specificity for αvβ6 over α5β1 integrins .

How to resolve discrepancies between calculated and experimental NMR chemical shifts?

Level: Advanced

Methodological Answer:

- GIAO Method: Calculate shifts at the B3LYP/6-311++G(d,p) level with implicit solvent (DMSO). Adjust for tautomeric equilibria (e.g., pyrazole-hydrazine keto-enol forms).

- Empirical Corrections: Apply scaling factors to computed shifts (e.g., ±0.3 ppm for -NMR). Cross-validate with -NMR if available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。